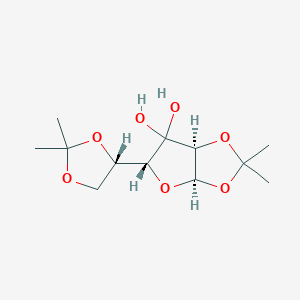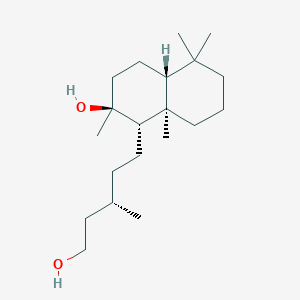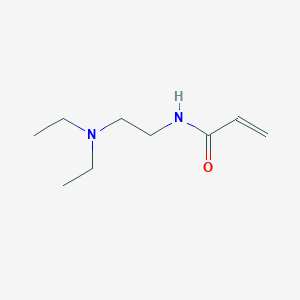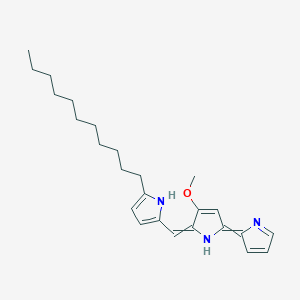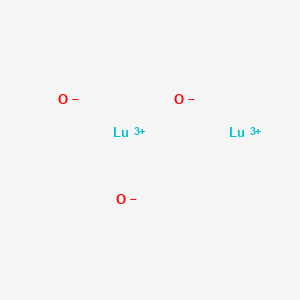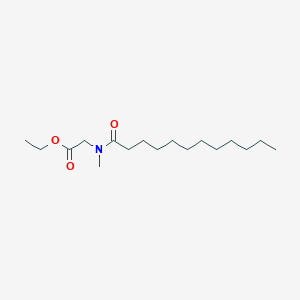
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate, commonly known as EDMAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EDMAA belongs to the class of amino acid-based surfactants and is known for its unique properties, including its ability to form stable micelles and its low toxicity levels.
Scientific Research Applications
EDMAA has been extensively researched for its potential applications in the field of medicine. It has been shown to have antimicrobial properties and can be used as a disinfectant in medical settings. EDMAA has also been studied for its use as a drug delivery system due to its ability to form stable micelles. Additionally, EDMAA has been researched for its potential use in cancer therapy.
Mechanism Of Action
The mechanism of action of EDMAA is not well understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membranes of bacteria. In terms of drug delivery, EDMAA forms micelles that can encapsulate drugs and protect them from degradation. The micelles can also target specific cells or tissues, allowing for more effective drug delivery.
Biochemical And Physiological Effects
EDMAA has low toxicity levels and has been shown to be safe for use in medical settings. However, its long-term effects on the human body are not well understood. EDMAA has been shown to have antimicrobial properties and can be used as a disinfectant. It has also been shown to have potential applications in cancer therapy.
Advantages And Limitations For Lab Experiments
EDMAA has several advantages for use in lab experiments. It is easy to synthesize and has low toxicity levels. Additionally, EDMAA can form stable micelles, making it a useful tool for drug delivery studies. However, EDMAA has some limitations. Its mechanism of action is not well understood, and its long-term effects on the human body are not known.
Future Directions
There are several future directions for research on EDMAA. One area of research could be focused on understanding its mechanism of action and how it interacts with cell membranes. Additionally, further research could be conducted on its potential applications in cancer therapy. Finally, more studies could be done to determine its long-term effects on the human body.
Conclusion:
EDMAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been shown to have antimicrobial properties and can be used as a disinfectant. Additionally, EDMAA has potential applications in drug delivery and cancer therapy. While its mechanism of action is not well understood and its long-term effects on the human body are not known, there are several future directions for research that could shed light on these areas.
Synthesis Methods
EDMAA can be synthesized through a reaction between N-methyl-N-(1-oxododecyl)amine and ethyl glycinate hydrochloride in the presence of triethylamine. The reaction takes place at room temperature and produces a white solid that can be purified through recrystallization.
properties
CAS RN |
13005-52-2 |
|---|---|
Product Name |
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate |
Molecular Formula |
C17H33NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
ethyl 2-[dodecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C17H33NO3/c1-4-6-7-8-9-10-11-12-13-14-16(19)18(3)15-17(20)21-5-2/h4-15H2,1-3H3 |
InChI Key |
SYMLPHXUMNTFCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC |
Other CAS RN |
13005-52-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






